

Purity and specifications of commercial 2-Methoxy-3-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1592305

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An In-depth Technical Guide to the Purity and Specifications of Commercial **2-Methoxy-3-(trifluoromethyl)benzaldehyde**

Abstract

2-Methoxy-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[1][2][3] Given its role as a key starting material, the purity and precise characterization of this reagent are paramount to ensure the reproducibility of synthetic protocols and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the typical specifications, analytical methodologies for purity assessment, and potential impurity profiles for commercial-grade **2-Methoxy-3-(trifluoromethyl)benzaldehyde**.

Introduction and Chemical Identity

2-Methoxy-3-(trifluoromethyl)benzaldehyde, also known as 3-(Trifluoromethyl)-o-anisaldehyde, is a specialized organic intermediate.[4] Its utility is rooted in the unique electronic and steric properties conferred by its substituents on the benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is electron-donating, creating a distinct reactivity profile for the aldehyde functional group. This compound and its isomers are instrumental in synthesizing a range of complex molecules,

including potential antitumor agents and inhibitors of biological pathways like the hypoxia-inducible factor (HIF)-1.[5][6]

A precise understanding of the material's properties is the foundation of its effective use. The fundamental identifiers and physicochemical properties are summarized below.

Property	Value	Source
Chemical Name	2-Methoxy-3-(trifluoromethyl)benzaldehyde	[4]
Synonym(s)	3-(Trifluoromethyl)-o-anisaldehyde	[4]
CAS Number	1000339-54-7	[4]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[4]
Molecular Weight	204.15 g/mol	[4]

Commercial Specifications and Purity

Commercial suppliers typically provide this reagent at a high purity level, suitable for most research and development applications. However, specifications can vary between batches and manufacturers. It is crucial for researchers to consult the Certificate of Analysis (CoA) for each specific lot.

Specification	Typical Value	Comments
Purity (by GC/HPLC)	≥98%	This is a common purity level offered by major suppliers.[4]
Appearance	White to light orange solid or liquid	The physical state can depend on ambient temperature and residual solvents. Isomeric compounds are often described as light orange liquids or white crystals.[7][8]
Identity (by ¹ H NMR, ¹⁹ F NMR, MS)	Conforms to structure	The CoA should confirm that the spectral data is consistent with the expected structure.
Water Content (by Karl Fischer)	≤0.5%	Moisture can be detrimental to many downstream reactions, especially those involving organometallics or dehydrating conditions.
Storage Conditions	Sealed in dry, 2-8°C	Proper storage is essential to prevent degradation.[4] The compound may be air and light sensitive.[6][9]

Analytical Methodologies for Quality Control

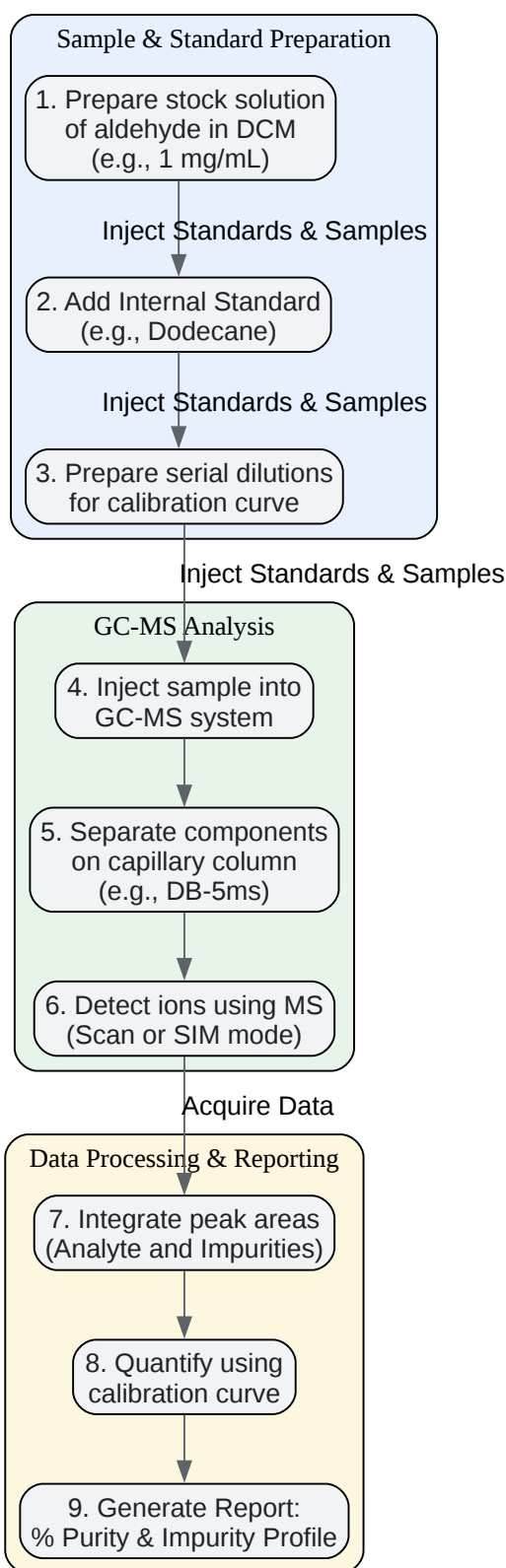
A multi-technique approach is required for the unambiguous confirmation of identity, purity, and impurity profile of **2-Methoxy-3-(trifluoromethyl)benzaldehyde**.

Chromatographic Purity Assessment: Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of volatile and semi-volatile compounds like substituted benzaldehydes. When coupled with a Flame Ionization Detector (GC-FID), it provides quantitative data on the percentage purity and the relative amounts of

impurities. Coupling with a Mass Spectrometer (GC-MS) allows for the identification of these impurities.

Workflow for Purity Assessment by GC-MS



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Caption: Workflow for GC-MS purity analysis.

Experimental Protocol: GC-MS Purity Assay

- Preparation of Standard and Sample:
 - Accurately weigh approximately 20 mg of **2-Methoxy-3-(trifluoromethyl)benzaldehyde** reference standard and dissolve in 20.0 mL of dichloromethane (DCM) to create a 1 mg/mL stock solution.
 - Prepare a sample solution in the same manner using the commercial batch to be tested.
 - To 1.0 mL of each solution, add 100 μ L of an internal standard (IS) solution (e.g., Dodecane in DCM, 1 mg/mL).
- Instrumentation and Conditions:
 - GC System: Agilent 8890 or equivalent.
 - Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Inlet: Split/Splitless, used in split mode (e.g., 50:1). Temperature: 250°C.
 - Carrier Gas: Helium, constant flow at 1.2 mL/min.
 - Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
 - MS System: Agilent 5977B MSD or equivalent.
 - Mode: Electron Ionization (EI), 70 eV.
 - Acquisition: Full Scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if necessary.
- Analysis and Calculation:
 - Inject 1 μ L of the prepared sample.

- Identify the main peak corresponding to the product by its retention time and mass spectrum.
- Calculate the purity by the area normalization method:
 - $\% \text{ Purity} = (\text{Area of Product Peak} / \text{Sum of All Peak Areas}) \times 100$

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure. ^1H NMR confirms the presence and connectivity of protons, ^{13}C NMR shows the carbon skeleton, and ^{19}F NMR is particularly useful for verifying the trifluoromethyl group.

- ^1H NMR: Expect signals for the aldehyde proton (~10 ppm), aromatic protons (in the 7-8 ppm region), and the methoxy protons (~4 ppm). The coupling patterns of the aromatic protons are key to confirming the 1,2,3-substitution pattern.
- ^{19}F NMR: Expect a singlet for the $-\text{CF}_3$ group. Its chemical shift provides information about the electronic environment.
- ^{13}C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons (including the one attached to the $-\text{CF}_3$ group), and the methoxy carbon.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for orthogonal verification, reverse-phase HPLC with UV detection is a powerful tool.

Experimental Protocol: HPLC Purity Assay

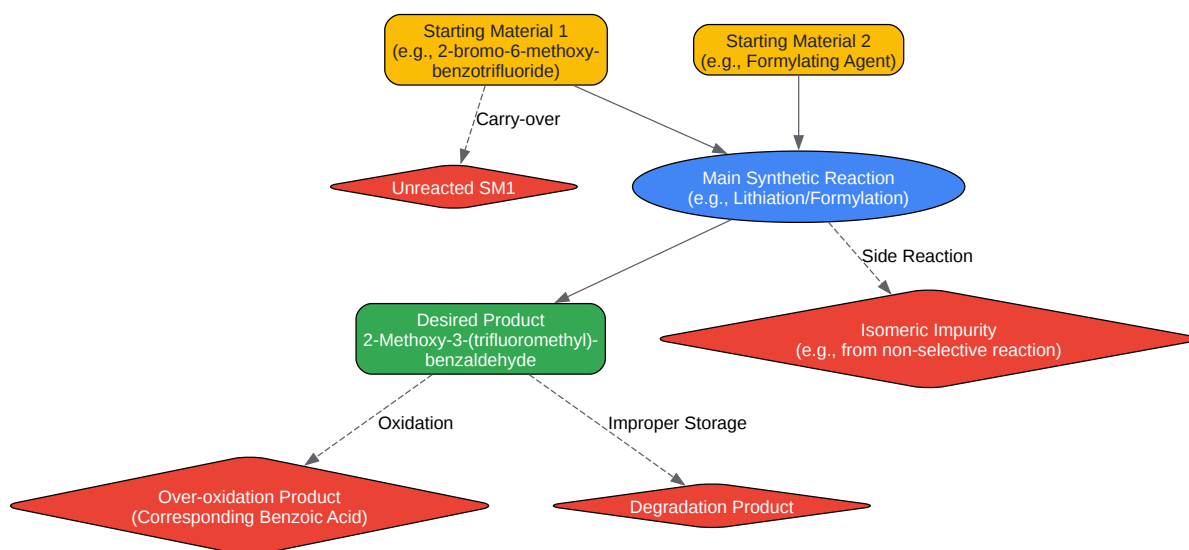
- Instrumentation and Conditions:
 - HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.
 - Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 30°C.
- Analysis:
 - Dissolve the sample in the mobile phase.
 - Inject and analyze using the area normalization method as described for GC. The gradient elution ensures that impurities with a wide range of polarities are detected.

Potential Impurity Profile

No synthesis is perfect. Understanding potential impurities is critical for troubleshooting downstream reactions and for toxicological assessment in drug development. Impurities can arise from starting materials, side reactions, or degradation.

Diagram of Potential Impurity Sources



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Caption: Potential sources of impurities in synthesis.

Impurity Type	Potential Structure / Identity	Likely Source	Significance
Starting Materials	e.g., o-trifluoromethylanisole, 2-bromo-6-methoxybenzotrifluoride	Incomplete reaction	Can interfere with stoichiometry and introduce unwanted side products in subsequent steps.
Isomeric Impurities	e.g., 2-Methoxy-5-(trifluoromethyl)benzaldehyde	Lack of regioselectivity in the synthesis.	May have different reactivity and pharmacological activity. Difficult to separate due to similar physical properties.
Oxidation Product	2-Methoxy-3-(trifluoromethyl)benzoic acid	Air oxidation of the aldehyde, especially during workup or prolonged storage.	Can neutralize basic reagents or catalysts. Changes the physicochemical properties of the material.
Residual Solvents	Dichloromethane, Toluene, Hexanes, etc.	Incomplete removal after purification.	Must be controlled to levels specified by ICH guidelines for pharmaceutical use.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

- Safety: **2-Methoxy-3-(trifluoromethyl)benzaldehyde** is classified as an irritant. It can cause skin, eye, and respiratory irritation.^{[10][11]} Always handle in a well-ventilated area or a chemical fume hood.^{[9][12]} Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[7]

- Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4]
[10] Some related compounds are noted to be air, light, and moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6]
[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

The quality of **2-Methoxy-3-(trifluoromethyl)benzaldehyde** is a critical parameter that influences the success of research and drug development projects. A thorough understanding of its specifications, the application of robust analytical techniques like GC-MS, HPLC, and NMR, and an awareness of potential impurities are essential for any scientist using this key building block. By adhering to the principles and protocols outlined in this guide, researchers can ensure they are using a well-characterized material, leading to more reliable and reproducible scientific outcomes.

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